2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of a chloropyridine moiety, a piperidine ring, and a naphthyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a series of reactions to introduce the piperidine ring. This can involve nucleophilic substitution reactions where the chlorine atom is replaced by a piperidine group.
Coupling with Naphthyridine: The chloropyridine-piperidine intermediate is then coupled with a naphthyridine derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced analogs.
Scientific Research Applications
2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Similar in structure but with a pyrimidine ring instead of a naphthyridine.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a piperazine ring and is studied for anti-tubercular activity.
Uniqueness
2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of a chloropyridine moiety, a piperidine ring, and a naphthyridine structure. This unique combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C18H17ClN4 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C18H17ClN4/c19-15-12-20-9-5-17(15)23-10-6-13(7-11-23)16-4-3-14-2-1-8-21-18(14)22-16/h1-5,8-9,12-13H,6-7,10-11H2 |
InChI Key |
FXPAULVIBVQICU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=C(C=NC=C4)Cl |
Origin of Product |
United States |
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